3-Thiopheneacetaldehyde
Overview
Description
3-Thiopheneacetaldehyde is an organic compound that belongs to the family of thiophene derivatives. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom and four carbon atoms, and an aldehyde functional group attached to the third carbon of the thiophene ring. The molecular formula of this compound is C6H6OS, and it has a molecular weight of 126.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thiopheneacetaldehyde can be synthesized through several methods. One common method involves the oxidation of thiophene-3-ethanol using Dess-Martin periodinane in dichloromethane under an inert atmosphere at room temperature . The reaction mixture is stirred for a specific period, and the product is purified through column chromatography.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve continuous flow reactors to enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 3-Thiopheneacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: Thiophene-3-ethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Thiopheneacetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Thiopheneacetaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, leading to its diverse applications in chemistry and biology .
Comparison with Similar Compounds
Thiophene-2-carboxaldehyde: Similar structure but with the aldehyde group at the second carbon.
Thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Thiophene-3-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness: 3-Thiopheneacetaldehyde is unique due to the specific positioning of the aldehyde group on the thiophene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
2-thiophen-3-ylacetaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c7-3-1-6-2-4-8-5-6/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCMNYDVHYXJDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556437 | |
Record name | (Thiophen-3-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114633-95-3 | |
Record name | (Thiophen-3-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.